[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](3-chloro-6-methyl-1-benzothiophen-2-yl)methanone
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Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of benzodioxole, benzothiophene, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE typically involves multiple steps, including the formation of the benzodioxole and benzothiophene intermediates, followed by their coupling with piperazine. Common synthetic routes include:
Pd-catalyzed C-N cross-coupling reactions: These reactions are often employed to form the carbon-nitrogen bonds between the benzodioxole and piperazine moieties.
Friedel-Crafts acylation: This method is used to introduce the benzothiophene moiety into the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)PIPERAZINE is unique due to its combination of benzodioxole, benzothiophene, and piperazine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H21ClN2O3S |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C22H21ClN2O3S/c1-14-2-4-16-19(10-14)29-21(20(16)23)22(26)25-8-6-24(7-9-25)12-15-3-5-17-18(11-15)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3 |
InChI Key |
NLTGOVNXSJDVAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)Cl |
Origin of Product |
United States |
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